

physicochemical properties of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

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An In-depth Technical Guide on the Physicochemical Properties of **Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate**

Executive Summary

This technical guide provides a detailed overview of the physicochemical properties of **methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate**. Due to a scarcity of publicly available experimental data for this specific methyl ester, this document presents computed properties from robust chemical databases. For comparative purposes and as a reference for a likely synthetic precursor, experimentally determined data for the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is also provided. This guide includes generalized experimental protocols for the synthesis of the title compound and for the determination of key physicochemical parameters. Logical workflows for these processes are visualized using diagrams to aid in comprehension and practical application.

Physicochemical Data Presentation

Quantitative data for both the target compound (computed) and its carboxylic acid precursor (experimental and computed) are summarized below for clarity and comparison.

Computed Properties of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The following table summarizes the computationally predicted physicochemical properties for the target compound. These values are derived from the PubChem database (CID 2755339) and serve as estimations in the absence of experimental data.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	PubChem [1]
Molecular Weight	154.17 g/mol	PubChem [1]
XLogP3	0.7	PubChem [1]
Topological Polar Surface Area (TPSA)	47.9 Å ²	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	3	PubChem [1]
Rotatable Bond Count	2	PubChem [1]
Exact Mass	154.074227566 Da	PubChem [1]

Experimental and Calculated Properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

For reference, the properties of the parent carboxylic acid are presented below. This compound is a likely starting material for the synthesis of the target methyl ester.

Property	Value	Source
CAS Number	5744-59-2	[2][3][4][5]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[2][5]
Molecular Weight	140.14 g/mol	[2][5]
Melting Point	170-176 °C	[2]
Appearance	Solid	[2]
Calculated LogP	0.42672	[3]
Topological Polar Surface Area (TPSA)	55.12 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]

Synthesis and Experimental Protocols

While a specific, validated protocol for **methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate** was not found in the reviewed literature, its synthesis can be readily achieved through standard esterification of the corresponding carboxylic acid. General protocols for this synthesis and for the determination of key physicochemical properties are provided below.

General Protocol for Synthesis: Fischer Esterification

Fischer esterification is a common method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Materials:

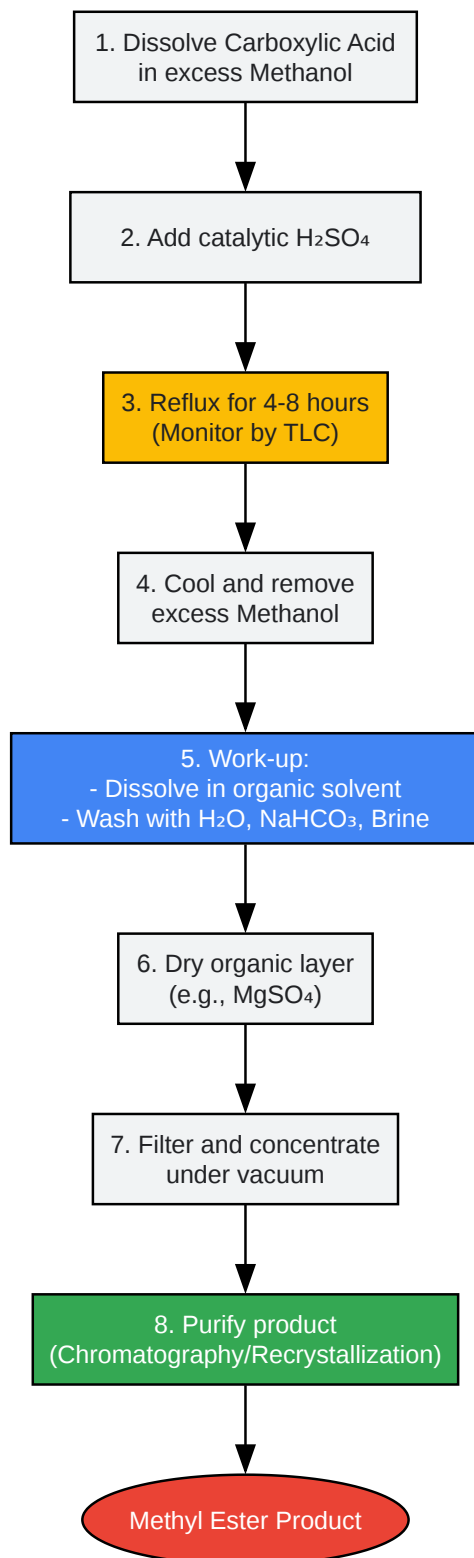
- 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)

- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

- Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
- Purify the crude product, if necessary, using column chromatography or recrystallization.

General Workflow for Fischer Esterification

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General Workflow for Fischer Esterification

General Protocol for Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid organic compound.^[6]

Materials:

- Dry, powdered sample of the compound
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^[7]

Procedure:

- Ensure the sample is completely dry and finely powdered.
- Load a small amount of the sample into a capillary tube by tapping the open end into the powder, aiming for a packed sample height of 2-3 mm.^{[7][8]}
- Insert the capillary tube into the heating block of the melting point apparatus.^[8]
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- A pure compound will typically exhibit a sharp melting range of 1-2 °C.

General Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP or LogD).[9][10]

Materials:

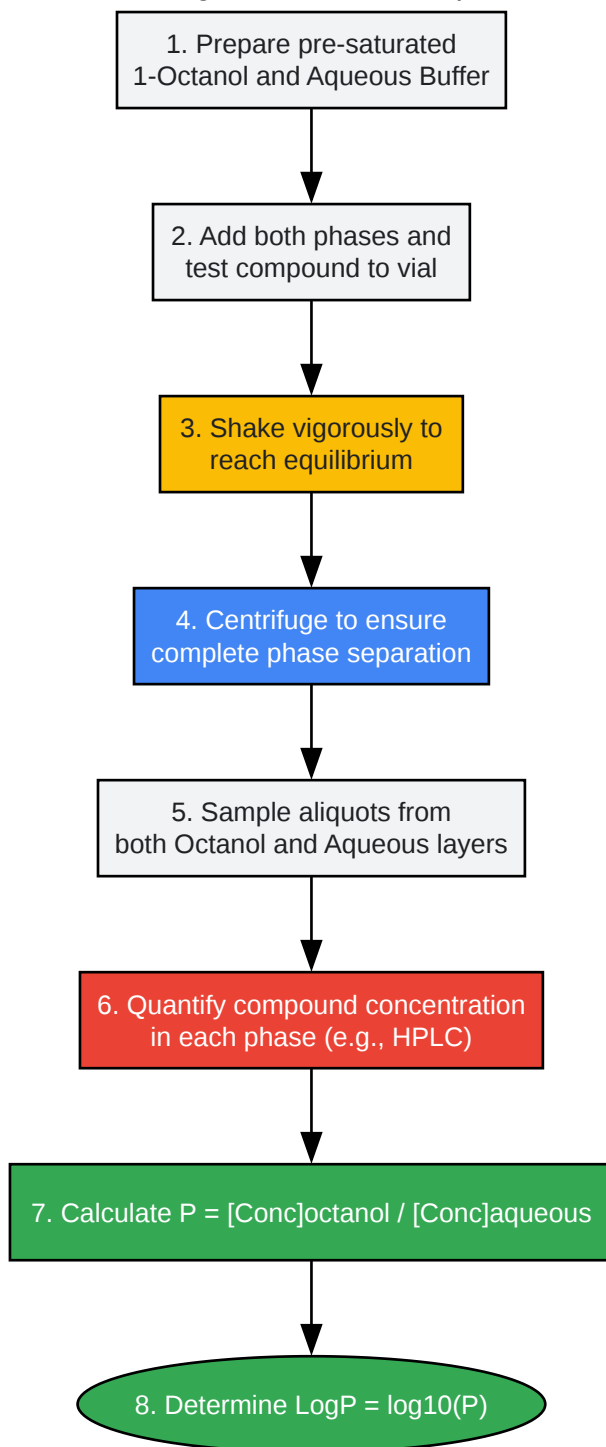
- Test compound
- 1-Octanol (HPLC grade, pre-saturated with buffer)
- Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with 1-octanol)
- Vials with screw caps
- Vortex mixer or shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Prepare pre-saturated solvents by mixing 1-octanol and the aqueous buffer, shaking vigorously, and allowing the layers to separate overnight.[11]
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a vial, add a precise volume of the aqueous buffer and 1-octanol (e.g., 1:1 v/v).
- Spike the vial with a small amount of the compound's stock solution. The final concentration should be within the linear range of the analytical method.
- Securely cap the vial and shake vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12]
- Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.[11]
- Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer.

- Determine the concentration of the compound in each aliquot using a calibrated analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Workflow for LogP Determination (Shake-Flask)

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Workflow for LogP Determination (Shake-Flask)

Potential Biological Activity

While no specific biological or signaling pathway studies have been published for **methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate**, the pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry.[13] Derivatives of pyrazole have been reported to exhibit a wide range of biological activities, including but not limited to:

- Anti-inflammatory
- Antimicrobial
- Anticancer
- Antiviral
- Antioxidant

The presence of the pyrazole core suggests that the title compound could be a valuable intermediate for the synthesis of novel therapeutic agents. However, its specific bioactivity, mechanism of action, and any involvement in cellular signaling pathways would require dedicated experimental investigation.

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